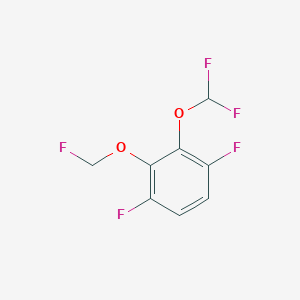
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.
Vorbereitungsmethoden
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of fluorine atoms using reagents like or .
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate (DMS) or methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like (e.g., or ).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding using oxidizing agents like or .
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups may also play a role in the compound’s solubility and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has an additional fluorine atom in the methoxy group, which may alter its chemical reactivity and biological activity.
1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its physical and chemical properties.
Eigenschaften
Molekularformel |
C8H5F5O2 |
|---|---|
Molekulargewicht |
228.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-4(10)1-2-5(11)7(6)15-8(12)13/h1-2,8H,3H2 |
InChI-Schlüssel |
ZBLKLIRTVQNKLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)OCF)OC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
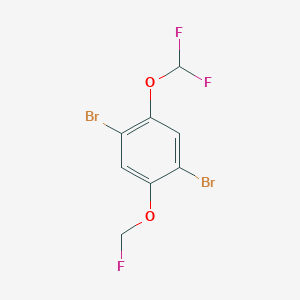
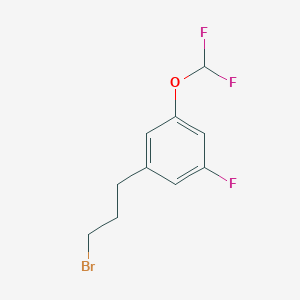
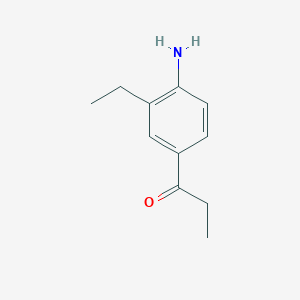

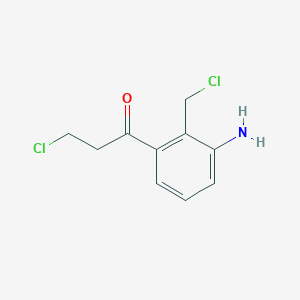
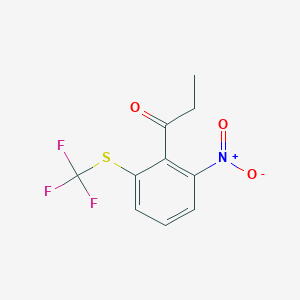


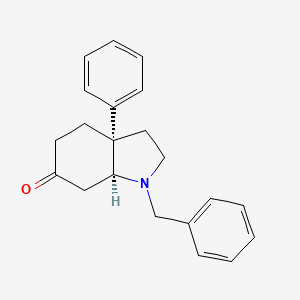
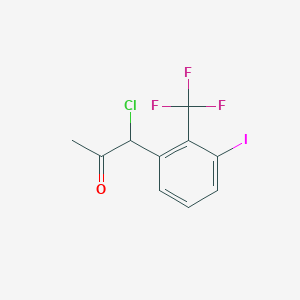

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
